molecular formula C7H11N5S B13827373 Hexamethylenetetraminethiocyanate

Hexamethylenetetraminethiocyanate

Katalognummer: B13827373
Molekulargewicht: 197.26 g/mol
InChI-Schlüssel: JLZWJPANZSCOQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexamethylenetetraminethiocyanate is a chemical compound derived from hexamethylenetetramine and thiocyanateIt is a white crystalline compound highly soluble in water and polar organic solvents . Thiocyanate is a compound containing the functional group -SCN, which is known for its use in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Hexamethylenetetraminethiocyanate can be synthesized by reacting hexamethylenetetramine with thiocyanate salts under controlled conditions. The reaction typically involves mixing hexamethylenetetramine with a thiocyanate source, such as potassium thiocyanate, in an aqueous or organic solvent. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Analyse Chemischer Reaktionen

Hexamethylenetetraminethiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The thiocyanate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Hexamethylenetetraminethiocyanate has various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: This compound is used in the production of resins, plastics, and rubber additives.

Wirkmechanismus

The mechanism of action of hexamethylenetetraminethiocyanate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It may also interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Hexamethylenetetraminethiocyanate can be compared with other similar compounds, such as:

    Hexamethylenetetramine: The parent compound, known for its use in organic synthesis and industrial applications.

    Thiocyanate Compounds: Other compounds containing the thiocyanate group, used in various chemical reactions and industrial processes.

    Methenamine Derivatives: Compounds derived from methenamine with different functional groups and applications. This compound is unique due to its combination of hexamethylenetetramine and thiocyanate, providing distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C7H11N5S

Molekulargewicht

197.26 g/mol

IUPAC-Name

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decan-2-yl thiocyanate

InChI

InChI=1S/C7H11N5S/c8-1-13-7-11-3-9-2-10(5-11)6-12(7)4-9/h7H,2-6H2

InChI-Schlüssel

JLZWJPANZSCOQL-UHFFFAOYSA-N

Kanonische SMILES

C1N2CN3CN1CN(C2)C3SC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.